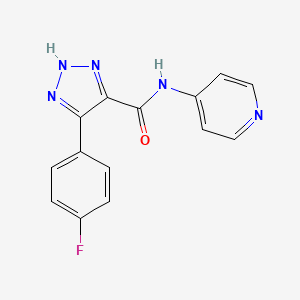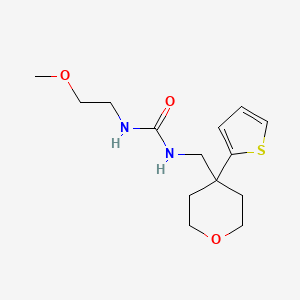
2-(Dimethoxymethyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a cyclohexanone derivative, characterized by the presence of a dimethoxymethyl group at the second position of the cyclohexane ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
作用机制
Target of Action
It is structurally similar to cyclohexanone , which is known to interact with Pentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
Cyclohexanone, a structurally similar compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as the nucleophile instead of the oxygen, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Cyclohexanone, a structurally similar compound, is involved in the formation of oximes and hydrazones
Result of Action
Cyclohexanone, a structurally similar compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones
生化分析
Biochemical Properties
It is known that stereochemical isomers with hydroxy groups can be synthesized by reacting 2-(Dimethoxymethyl)cyclohexanone with propargylmagnesium bromide
Cellular Effects
Related compounds such as cyclohexanone have been shown to affect carbon metabolism in bacteria like Escherichia coli and Corynebacterium glutamicum
Molecular Mechanism
It is known that the oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(Dimethoxymethyl)cyclohexanone in laboratory settings. It is known that stereochemical isomers with hydroxy groups can be synthesized by reacting 2-(Dimethoxymethyl)cyclohexanone with propargylmagnesium bromide
Metabolic Pathways
It is known that cyclohexanone, a related compound, is metabolized to cyclohexanol, which is excreted in urine coupled with glucuronic acid . It is possible that 2-(Dimethoxymethyl)cyclohexanone could be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product by methanolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2-(Dimethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
2-(Dimethoxymethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the dimethoxymethyl group.
2-Methoxycyclohexanone: Contains a methoxy group instead of a dimethoxymethyl group.
2-(Ethoxymethyl)cyclohexan-1-one: Similar structure but with an ethoxymethyl group instead of a dimethoxymethyl group.
Uniqueness
2-(Dimethoxymethyl)cyclohexan-1-one is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s electrophilicity and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-(dimethoxymethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTSUSLMEDDPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCCC1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
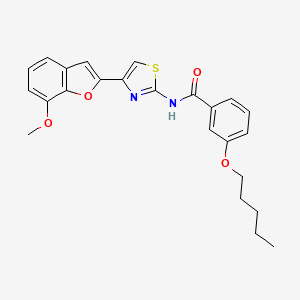

![3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2893459.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2893461.png)
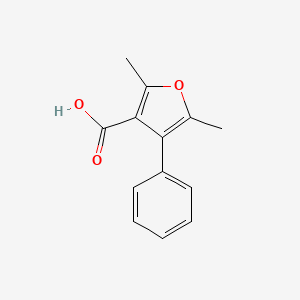
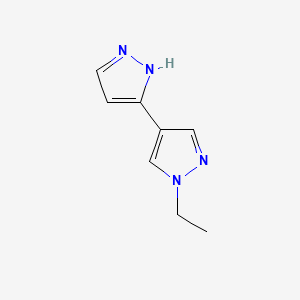

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)
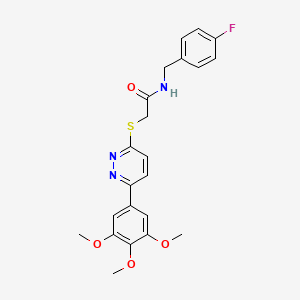
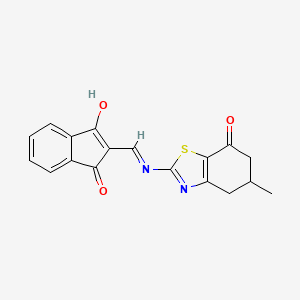
![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
